molecular formula C11H8N2O3S B1650061 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- CAS No. 110830-17-6

4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)-

Cat. No.: B1650061
CAS No.: 110830-17-6
M. Wt: 248.26 g/mol
InChI Key: PKAJHHBFVYAMMP-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- is a complex organic compound characterized by its unique structure, which includes an imidazolidinone ring, a benzodioxole moiety, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazolidinone derivative with a benzodioxole-containing aldehyde in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. Additionally, the benzodioxole moiety may interact with various receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (E)-
  • 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-oxo-, (Z)-
  • 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-oxo-, (E)-

Uniqueness

The (Z)-isomer of 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo- is unique due to its specific geometric configuration, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c14-10-7(12-11(17)13-10)3-6-1-2-8-9(4-6)16-5-15-8/h1-4H,5H2,(H2,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAJHHBFVYAMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385629
Record name 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110830-17-6
Record name 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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